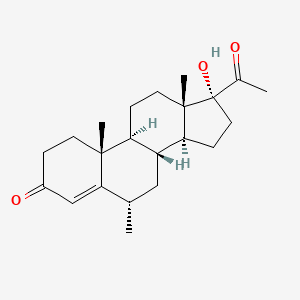

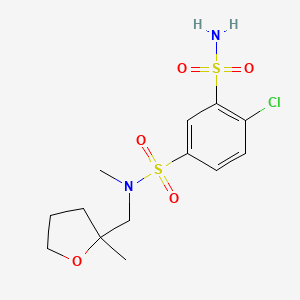

Maytansinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Maytansinol and its derivatives have numerous scientific research applications. In chemistry, they are used as precursors for the synthesis of maytansine derivatives. In biology and medicine, this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . These ADCs selectively target cancer cells, delivering the cytotoxic agent directly to the tumor, thereby minimizing systemic toxicity . Additionally, this compound has been studied for its potential in combination therapies with radiation .

Mecanismo De Acción

Target of Action

Maytansinol, also known as Ansamitocin P-0, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division and intracellular transport .

Mode of Action

This compound exhibits its action by inhibiting the polymerization of tubulin and inducing its depolymerization . This disruption of microtubule dynamics interferes with mitotic spindle formation, thus inhibiting cell division . The ester moiety at the C3 position of this compound plays a significant role in its biological activity and cell permeability .

Biochemical Pathways

This compound affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death . The post-PKS modifications of ansamitocin biosynthesis are flexible, which brings a potential of producing this compound .

Pharmacokinetics

It’s known that this compound is used in the preparation of antibody-drug conjugates (adcs), where it serves as a potent cytotoxic agent . In ADCs, the drug is linked to a specific antibody, which allows for targeted delivery to cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially the elimination of the cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment . Additionally, the stability of this compound can be influenced by factors such as pH and temperature .

Análisis Bioquímico

Biochemical Properties

Maytansinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a p53-dependent effect in Drosophila cells and human cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Maytansinol can be prepared through various synthetic routes. One method involves reacting a compound of Formula I with at least one organometallic reagent to produce the compound of Formula II . Another method involves converting bridged acetals of this compound to this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable . Industrial production methods often employ these synthetic routes to ensure high yields and purity of the compound.

Análisis De Reacciones Químicas

Maytansinol undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction of this compound is particularly significant as it leads to the formation of various derivatives with novel modifications of the maytansine scaffold . Common reagents used in these reactions include organometallic reagents and acylating agents. The major products formed from these reactions are maytansine derivatives, which have shown high cytotoxicity and potential in targeted cancer therapy .

Comparación Con Compuestos Similares

Maytansinol is structurally similar to other maytansinoids, such as ansamitocin P-3 and ansamitocin P-4 . These compounds share the same ansamacrolide structure and exhibit similar cytotoxic properties. this compound is unique in its ability to form a wide range of derivatives through acylation reactions, making it a valuable precursor for the development of targeted cancer therapies . Other similar compounds include mertansine (DM1) and ravtansine (DM4), which are used in antibody-drug conjugates for cancer treatment .

Propiedades

Número CAS |

57103-68-1 |

|---|---|

Fórmula molecular |

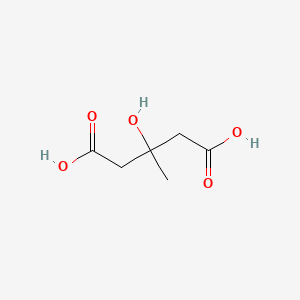

C28H37ClN2O8 |

Peso molecular |

565.1 g/mol |

Nombre IUPAC |

(2R,5S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |

InChI |

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20?,21?,22-,25?,27+,28+/m1/s1 |

Clave InChI |

QWPXBEHQFHACTK-DTOWAFQPSA-N |

SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

SMILES isomérico |

C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |

Apariencia |

Solid powder |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.